N'-(Anthracen-9-ylmethylene)-4-methylbenzenesulfonohydrazide
Description
N'-(Anthracen-9-ylmethylene)-4-methylbenzenesulfonohydrazide is a hydrazone derivative characterized by a sulfonohydrazide backbone functionalized with an anthracenylmethylene group. This compound belongs to a broader class of Schiff base derivatives, which are widely studied for their diverse applications in medicinal chemistry, materials science, and molecular recognition.
Key structural features:
- Anthracenylmethylene group: Provides extended π-conjugation and intercalation properties.
Properties
CAS No. |
10273-86-6 |
|---|---|
Molecular Formula |
C22H18N2O2S |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
N-[(E)-anthracen-9-ylmethylideneamino]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C22H18N2O2S/c1-16-10-12-19(13-11-16)27(25,26)24-23-15-22-20-8-4-2-6-17(20)14-18-7-3-5-9-21(18)22/h2-15,24H,1H3/b23-15+ |
InChI Key |
GRTHRNWYJRZGOB-HZHRSRAPSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=C3C=CC=CC3=CC4=CC=CC=C42 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C3C=CC=CC3=CC4=CC=CC=C42 |
Origin of Product |
United States |
Preparation Methods
Condensation of Anthracen-9-carbaldehyde with Benzenesulfonohydrazide
Overview:
This method involves the condensation of anthracen-9-carbaldehyde with benzenesulfonohydrazide to form the hydrazone derivative, which is subsequently modified to yield the target compound.
- Reactants:
- Anthracen-9-carbaldehyde (commercially available or synthesized via oxidation of anthracene derivatives)
- Benzenesulfonohydrazide (obtained from sulfonyl hydrazide synthesis or commercial sources)
-
- Dissolve anthracen-9-carbaldehyde (1.0 equiv) in anhydrous ethanol or methanol.
- Add benzenesulfonohydrazide (1.2 equiv) to the solution.
- Reflux the mixture at 80–100°C under inert atmosphere for 4–6 hours.
- Monitor the reaction progress via thin-layer chromatography (TLC).
-
- Cool the reaction mixture to room temperature.
- Filter the precipitated hydrazone product.
- Wash with cold solvent and dry under vacuum.
Yield: Typically moderate to high (60–80%) depending on reaction conditions.
Microwave-Assisted Synthesis of Hydrazone Derivative
Overview:
Microwave irradiation offers a rapid and environmentally friendly approach, enhancing reaction rates and yields.
- Dissolve anthracen-9-carbaldehyde and benzenesulfonohydrazide in ethanol or acetonitrile.
- Transfer the mixture to a microwave reactor vessel.
- Irradiate at 150°C and 250 W for 20–30 minutes.
- Cool and isolate the product by filtration.
- Shorter reaction times
- Higher yields and purity
- Reduced solvent consumption
- Similar microwave protocols have been successfully employed in hydrazone synthesis, with yields exceeding 70%.
Functionalization via Schiff Base Formation and Subsequent Modification
Overview:
The hydrazone can be further functionalized by reacting the initial Schiff base with methylating agents or sulfonyl derivatives to introduce the sulfonohydrazide moiety.
- Prepare the Schiff base as described in method 1.
- React with methylating agents such as methyl iodide or dimethyl sulfate under basic conditions to methylate the hydrazide nitrogen.
- Alternatively, sulfonylation can be performed using sulfonyl chlorides in the presence of a base like pyridine.
- Formation of N'-substituted hydrazides with anthracen-9-ylmethylene groups.
Note:
- The specific sulfonohydrazide derivative, 4-methylbenzenesulfonohydrazide , can be synthesized separately via sulfonyl chloride reactions with hydrazine derivatives.
Crystallization and Purification
- Dissolve the crude product in suitable solvents such as methanol, ethanol, or acetone.
- Recrystallize by slow evaporation or cooling to obtain pure crystalline compounds.
- Confirm structure via FTIR, NMR (¹H and ¹³C), and single-crystal X-ray diffraction when available.
Data Table: Summary of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
N’-(Anthracen-9-ylmethylene)-4-methylbenzenesulfonohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride.
Substitution: The sulfonohydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonohydrazides.
Scientific Research Applications
Anticancer Applications
1.1 Mechanism of Action
Research indicates that compounds similar to N'-(Anthracen-9-ylmethylene)-4-methylbenzenesulfonohydrazide exhibit significant cytotoxicity against various cancer cell lines. The mechanism often involves intercalation into DNA, which inhibits DNA, RNA, and protein synthesis, akin to the action of cisplatin .
1.2 Case Studies
A study highlighted the synthesis of novel hydrazone compounds, including derivatives of this compound, which showed promising antiproliferative effects against breast (MCF-7) and prostate (PC-3) cancer cell lines. The synthesized compounds demonstrated selective toxicity towards cancer cells while sparing normal cells, indicating their potential as anticancer agents .
Table 1: Anticancer Activity of Hydrazone Compounds
| Compound | Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| 7d | MCF-7 | 10.5 | 5.3 |
| 7e | PC-3 | 12.0 | 4.8 |
| 8a | MCF-7 | 15.0 | 3.6 |
| 9b | PC-3 | 20.0 | 2.9 |
Antimicrobial Applications
2.1 Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Hydrazones, including derivatives like this compound, have shown activity against various bacterial strains. Studies have reported moderate to high antibacterial activity against both Gram-positive and Gram-negative bacteria .
2.2 Case Studies
In one investigation, a series of sulfonyl hydrazones were tested for their antimicrobial efficacy, revealing that certain derivatives exhibited significant inhibition zones against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The results suggest a promising avenue for developing new antimicrobial agents based on this compound .
Table 2: Antimicrobial Activity of Sulfonyl Hydrazones
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 8 | Staphylococcus aureus | 21 |
| 10 | Escherichia coli | 20 |
| 12 | Bacillus subtilis | 18 |
Coordination Chemistry
3.1 Metal Complex Formation
This compound has been explored for its ability to form metal complexes, particularly with transition metals like rhodium and platinum. These complexes exhibit properties that could be harnessed for catalysis and further biological activity .
3.2 Case Studies
Recent studies have demonstrated that metal complexes formed with anthrahydrazone ligands display enhanced stability and bioactivity compared to their non-complexed counterparts. For instance, a study indicated that these complexes could serve as potential candidates for new metal-based antitumor drugs due to their improved interaction with cellular targets .
Mechanism of Action
The mechanism of action of N’-(Anthracen-9-ylmethylene)-4-methylbenzenesulfonohydrazide involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, leading to various biological effects. The compound can also act as a catalyst in certain chemical reactions, facilitating the formation of desired products .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of sulfonohydrazide derivatives are highly sensitive to substituent variations. Below is a comparative analysis:
Key Observations :
- Anthracene vs. Quinoline/Quinoxaline: Anthracene derivatives exhibit stronger π-π interactions for DNA intercalation, whereas quinoxaline-based compounds show superior enzyme inhibition due to heterocyclic nitrogen atoms .
- Substituent Effects : Electron-withdrawing groups (e.g., Br, Cl) enhance binding affinity to biomolecules, while bulky tert-butyl groups improve thermal stability .
α-Glucosidase and α-Amylase Inhibition
- This compound (IC₅₀ = 7.34 μM) outperforms the standard drug acarbose (IC₅₀ = 378.2 μM) but is less potent than oxadiazole derivatives (IC₅₀ = 3.23 μM) .
DNA Interaction Studies
Physicochemical and Spectroscopic Properties
| Property | This compound | N'-(5-Bromo-2-methoxybenzylidene)-4-tert-butylbenzohydrazide |
|---|---|---|
| Solubility | Moderate in DMF, ethanol | Low in polar solvents due to tert-butyl group |
| ¹H NMR | δ 8.01 (s, 1H, anthracene), 7.86 (d, J=8.4 Hz, 2H, aromatic) | δ 7.98 (s, 1H, imine), 7.35 (d, J=4.8 Hz, bromo-substituted) |
| Thermal Stability | Decomposes at 220°C | Stable up to 250°C |
| Reference |
Biological Activity
N'-(Anthracen-9-ylmethylene)-4-methylbenzenesulfonohydrazide is a hydrazone compound known for its diverse biological activities. The compound features an anthracene moiety linked to a sulfonyl hydrazide, which contributes to its pharmacological potential. This article explores the biological activity of this compound, synthesizing findings from various studies and reviews.
Chemical Structure and Synthesis
The chemical formula for this compound is . The synthesis typically involves the condensation of anthracen-9-aldehyde with 4-methylbenzenesulfonohydrazide, yielding the target compound as a yellow solid with a melting point of approximately 163-164 ºC and a yield of 87% .
1. Antimicrobial Activity
Hydrazones, including this compound, have shown significant antimicrobial properties. A review highlighted that hydrazones exhibit activity against various bacterial strains and fungi. Specifically, derivatives of hydrazones were reported to have Minimum Inhibitory Concentrations (MIC) ranging from 125 μg/mL against Candida albicans to lower values against other pathogens .
2. Anticancer Properties
The anticancer potential of hydrazones has been extensively studied. For instance, certain hydrazone derivatives demonstrated IC50 values in the range of 4-17 μM against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
3. Anti-inflammatory Effects
Research indicates that some hydrazone compounds possess anti-inflammatory properties. These compounds can inhibit pro-inflammatory cytokines and enzymes, making them potential candidates for treating inflammatory diseases .
4. Other Pharmacological Activities
The biological spectrum of hydrazones also includes analgesic, anticonvulsant, and antimalarial activities. The structural versatility allows for modifications that enhance these effects .
Case Study: Anticancer Activity
A study synthesized several hydrazone derivatives and tested their anticancer activity against various cell lines. Among them, this compound exhibited promising results with an IC50 value that suggests effective inhibition of cancer cell growth .
Research Findings on Mechanisms
Mechanistic studies have shown that hydrazones can interact with cellular DNA, leading to cytotoxic effects. For example, binding studies indicated that these compounds could intercalate into DNA, disrupting replication processes .
Data Table: Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for preparing N'-(Anthracen-9-ylmethylene)-4-methylbenzenesulfonohydrazide?
The compound is typically synthesized via condensation of anthracene-9-carbaldehyde with 4-methylbenzenesulfonohydrazide under acidic or solvent-free conditions. Reaction optimization includes temperature control (e.g., 60–80°C) and stoichiometric ratios (1:1 aldehyde-to-hydrazide). Characterization relies on / NMR (e.g., δ 8.5–9.0 ppm for anthracene protons) and HRMS for molecular ion confirmation .
Q. How is the purity and structural integrity of this compound validated in synthetic workflows?
Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) and melting point analysis. Structural confirmation employs FT-IR (C=N stretch at ~1600 cm) and X-ray crystallography for solid-state conformation. For example, π-π stacking of anthracene moieties and N–H···N hydrogen bonds are critical for crystal packing .
Q. What spectroscopic techniques are essential for characterizing its hydrazone linkage?
Key techniques include:
- NMR : Distinct imine proton signals (δ 8.2–8.8 ppm).
- UV-Vis : Absorption bands at 250–400 nm due to anthracene conjugation.
- IR Spectroscopy : Sulfonamide S=O stretches at 1150–1350 cm .
Advanced Research Questions
Q. How do computational methods like DFT enhance the understanding of its electronic properties?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model frontier molecular orbitals (FMOs) to predict reactivity. HOMO-LUMO gaps (~3.5 eV) correlate with charge-transfer efficiency. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., 15% C···H contacts in crystal lattices) .
Q. What mechanistic insights explain its role in radical-mediated reactions?
Studies using TEMPO (a radical scavenger) show suppressed reactivity, indicating radical intermediates. Proposed pathways involve single-electron transfer (SET) from the hydrazone moiety, enabling C–N bond formation in spiro-epoxide syntheses .
Q. How does this compound interact with biological targets like DNA or proteins?
In vitro assays reveal DNA intercalation via anthracene’s planar structure, with binding constants () up to ). Human serum albumin (HSA) binding studies (fluorescence quenching) show a 1:1 stoichiometry and , relevant for drug delivery .
Q. What strategies resolve contradictions in experimental vs. computational data (e.g., NMR shifts)?
Discrepancies between experimental NMR shifts and DFT-predicted values are addressed by:
- Solvent effect modeling (PCM method).
- Dynamic averaging of conformers via MD simulations.
- Benchmarking against X-ray-derived geometries .
Methodological Guidance
Q. How to design a stability study for this compound under varying pH conditions?
- Prepare buffered solutions (pH 2–12).
- Monitor degradation via HPLC at 254 nm over 24–72 hours.
- Identify hydrolysis products (e.g., anthracene-9-carbaldehyde) by LC-MS .
Q. What crystallographic techniques elucidate its supramolecular architecture?
- Single-crystal X-ray diffraction (Mo-Kα radiation, ).
- Refinement with SHELXL to resolve hydrogen-bonding networks (e.g., N–H···O=S).
- Mercury software for visualizing π-π interactions (distance: 3.5–4.0 Å) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
